Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate
Overview
Description
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is a chemical compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.63 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate, also known as Carbamic acid, N-(6-chloro-1H-benzimidazol-2-yl)-, methyl ester, is a compound that has been identified as an impurity for Fenbendazole . Fenbendazole is an anthelmintic, which means it is used to treat infections caused by parasites such as nematodes . The primary targets of this compound are likely to be similar to those of Fenbendazole, which primarily targets the microtubules in the cells of the parasites .
Mode of Action
Based on its structural similarity to fenbendazole, it is plausible that it may also interfere with the formation of microtubules in the cells of parasites, thereby inhibiting their growth and reproduction .
Biochemical Pathways
Given its potential anthelmintic properties, it may affect pathways related to the formation and function of microtubules in the cells of parasites . Disruption of these pathways can lead to the death of the parasites.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 22563 . It is also known to be stable when stored in dry conditions at temperatures between 2-8°C .
Result of Action
Based on its potential anthelmintic properties, it is plausible that it could lead to the death of parasites by disrupting the formation and function of their microtubules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and humidity, as it is known to be stable when stored in dry conditions at temperatures between 2-8°C . The compound’s efficacy may also be influenced by the specific biological environment in which it is used, including the presence of other compounds or medications, the pH of the environment, and the specific characteristics of the target parasites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole carbamates.
Scientific Research Applications
Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of agrochemicals and dyes for solar cells.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
6-Chlorobenzimidazole: Similar structure but lacks the carbamate group.
Methyl benzimidazole carbamate: Similar structure but without the chloro group.
Uniqueness: Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate is unique due to the presence of both the chloro and carbamate groups, which enhance its biological activity and make it a versatile compound for various applications .
Properties
IUPAC Name |
methyl N-(6-chloro-1H-benzimidazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJNRYXCWJNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437546 | |
Record name | Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20367-38-8 | |
Record name | Carbamic acid, N-(6-chloro-1H-benzimidazol-2-yl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020367388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (6-chloro-1H-benzimidazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL (5-CHLORO-2-BENZIMIDAZOLYL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV37KZ4CRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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